tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate
Description
tert-Butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a 2,3-dihydroindole (indoline) scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. The compound’s structure includes a methylene bridge linking the Boc group to the 6-position of the partially saturated indole ring. This structural motif is common in medicinal chemistry, particularly in the development of protease inhibitors, receptor modulators, and intermediates for complex alkaloid syntheses.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-6-ylmethyl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-11-6-7-15-12(11)8-10/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
InChI Key |
RHMBKHSYXALEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate typically involves the reaction of indole derivatives with tert-butyl carbamate. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate with structurally related carbamate derivatives:
Physicochemical Properties
- pKa: The Boc group’s electron-withdrawing effect likely results in a pKa similar to tert-butyl (3-cyano-1H-indol-6-yl)carbamate (~13.67), favoring deprotonation in basic conditions .
- Stability : Boc protection enhances stability against hydrolysis relative to unprotected amines, as seen in triazine-linked analogs .
Biological Activity
Overview
tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate is an indole derivative that has garnered attention for its diverse biological activities. This compound is synthesized through the reaction of indole derivatives with tert-butyl carbamate, and it exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.
- CAS Number : 2757958-58-8
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.3 g/mol
- Purity : ≥95%
The biological activity of tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate is primarily attributed to its interaction with various biological targets. The indole ring system allows for high-affinity binding to multiple receptors, influencing various signaling pathways. Notably, it has been observed to interact with enzymes and receptors involved in critical biochemical processes.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Indole derivatives are known for their potential anticancer properties, including the ability to inhibit tumor cell proliferation and induce apoptosis.
- Antiviral Properties : Research indicates that this compound may possess antiviral effects, potentially targeting viral replication mechanisms.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Studies suggest that it may exhibit antimicrobial properties against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study focused on the anticancer potential of indole derivatives, tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate was assessed for its ability to inhibit the growth of various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a promising lead for further development in cancer therapeutics.
Case Study 2: Antiviral Screening
Another study utilized high-throughput screening methods to evaluate the antiviral activity of this compound against several viral strains. The results demonstrated effective inhibition of viral replication, with an IC50 value indicating potent activity comparable to known antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
